An In-depth Technical Guide to 2-[(Thiophen-2-yl)carbonyl]pyridine
An In-depth Technical Guide to 2-[(Thiophen-2-yl)carbonyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Thiophen-2-yl)carbonyl]pyridine, also known as pyridin-2-yl(thiophen-2-yl)methanone. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and known biological activities of structurally related compounds. While specific biological data for the title compound is limited in publicly accessible literature, this guide draws parallels from similar structures to highlight its potential areas of application in drug discovery and development, particularly in oncology. Detailed experimental protocols for synthesis and characterization are outlined to facilitate further research and evaluation of this compound.
Introduction
2-[(Thiophen-2-yl)carbonyl]pyridine is a heteroaromatic ketone containing both a pyridine and a thiophene moiety. These two heterocycles are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules. The pyridine ring is a common feature in numerous FDA-approved drugs, contributing to properties such as hydrogen bonding capacity and metabolic stability. Similarly, the thiophene ring is a versatile isostere of the benzene ring, often used to modulate lipophilicity and metabolic fate. The combination of these two rings through a carbonyl linker creates a molecule with potential for diverse biological interactions. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-[(Thiophen-2-yl)carbonyl]pyridine is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-[(Thiophen-2-yl)carbonyl]pyridine
| Property | Value | Reference |
| IUPAC Name | pyridin-2-yl(thiophen-2-yl)methanone | N/A |
| Synonyms | 2-(2-Thenoyl)pyridine | N/A |
| CAS Number | 6602-63-7 | [1] |
| Molecular Formula | C₁₀H₇NOS | [1] |
| Molecular Weight | 189.23 g/mol | [1] |
| Appearance | Not explicitly reported, likely a solid | N/A |
| Solubility | Not explicitly reported | N/A |
Synthesis and Characterization
Proposed Synthesis
A common method for the synthesis of such diaryl ketones is the Friedel-Crafts acylation or a related coupling reaction. One potential pathway involves the reaction of a thiophene derivative with a pyridine carbonyl compound. A logical synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 2-[(Thiophen-2-yl)carbonyl]pyridine.
Experimental Protocol: A General Friedel-Crafts Acylation
The following is a generalized experimental protocol that could be adapted for the synthesis of the title compound.
-
Reaction Setup: To a stirred solution of thiophene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.
-
Addition of Acylating Agent: To this mixture, add a solution of pyridine-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. If necessary, add dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
While specific spectral data for 2-[(Thiophen-2-yl)carbonyl]pyridine were not found, data for a structurally similar compound, (1-iodoimidazo[1,5-a]pyridin-3-yl)(thiophen-2-yl)methanone, can provide expected ranges for key spectroscopic signals.[2]
Table 2: Expected Spectroscopic Data for 2-[(Thiophen-2-yl)carbonyl]pyridine
| Technique | Expected Signals | Reference for Similar Compound |
| FT-IR (KBr, cm⁻¹) | ~1610-1630 (C=O stretch), ~1580-1600 (C=C and C=N stretches of aromatic rings), ~700-800 (C-S stretch of thiophene) | [2] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-9.0 (aromatic protons of pyridine and thiophene rings) | [2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~170-185 (C=O), ~120-150 (aromatic carbons) | [2] |
| HRMS (ESI) | Calculated m/z for C₁₀H₈NOS [M+H]⁺: 190.0321 | N/A |
Potential Biological Activity and Applications
Although no specific biological studies for 2-[(Thiophen-2-yl)carbonyl]pyridine were identified, the constituent pyridine and thiophene moieties are present in numerous biologically active compounds, suggesting potential pharmacological relevance.
Anticancer Potential
Derivatives of both pyridine and thiophene have demonstrated significant anticancer activity. For instance, a related compound, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has shown potent in vivo anticancer effects against Ehrlich ascites carcinoma and sarcoma-180.[1][3][4] This suggests that the combination of pyridine and thiophene rings may be a promising scaffold for the development of novel anticancer agents. The proposed mechanism for some pyridine-containing anticancer agents involves the induction of G2/M cell cycle arrest and apoptosis.[5]
Enzyme Inhibition
The pyridine and thiophene cores are also found in various enzyme inhibitors. For example, certain 3-(thiophen-2-yl)pyridine derivatives have been identified as inhibitors of Dyrk1A, a kinase implicated in several diseases.[6] The structural features of 2-[(Thiophen-2-yl)carbonyl]pyridine make it a candidate for screening against a variety of enzymatic targets.
The potential mechanism of action could involve the interaction of the heteroatoms (nitrogen and sulfur) and the carbonyl group with the active site of target proteins. A hypothetical signaling pathway that could be modulated by a pyridine-thiophene derivative is illustrated below.
Caption: A hypothetical signaling pathway modulated by 2-[(Thiophen-2-yl)carbonyl]pyridine.
Conclusion and Future Directions
2-[(Thiophen-2-yl)carbonyl]pyridine is a small molecule with a chemical structure that suggests potential for interesting biological activity, particularly in the realm of anticancer drug discovery. This technical guide has summarized the available information on its properties and proposed methodologies for its synthesis and characterization.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and optimized synthetic protocol and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
-
Biological Screening: Evaluating the compound's activity in a broad range of biological assays, with an initial focus on anticancer and enzyme inhibition screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-[(Thiophen-2-yl)carbonyl]pyridine to understand the structural requirements for any observed biological activity.
-
Mechanism of Action Studies: If significant biological activity is identified, elucidating the molecular mechanism through which the compound exerts its effects.
This foundational guide provides the necessary information for researchers to embark on further investigation of this promising chemical entity.
References
- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plos.figshare.com [plos.figshare.com]
